molecular formula C20H23N2O5P B11414719 Dimethyl {2-(4-methoxyphenyl)-5-[(4-methylbenzyl)amino]-1,3-oxazol-4-yl}phosphonate

Dimethyl {2-(4-methoxyphenyl)-5-[(4-methylbenzyl)amino]-1,3-oxazol-4-yl}phosphonate

Cat. No.: B11414719
M. Wt: 402.4 g/mol
InChI Key: YTAFKEVYYMFVCS-UHFFFAOYSA-N
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Description

DIMETHYL [2-(4-METHOXYPHENYL)-5-{[(4-METHYLPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE is a complex organic compound with a unique structure that includes an oxazole ring, methoxyphenyl, and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include sodium borohydride (NaBH4) for reduction and various catalysts such as lithium aluminum hydride (LiAlH4) for the reduction of nitriles and amides .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

DIMETHYL [2-(4-METHOXYPHENYL)-5-{[(4-METHYLPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions often involve reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Substitution reactions can occur at different positions on the oxazole ring or the phenyl groups, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Nucleophiles: Halogens, amines, and other nucleophilic species

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxazole derivatives, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

DIMETHYL [2-(4-METHOXYPHENYL)-5-{[(4-METHYLPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of DIMETHYL [2-(4-METHOXYPHENYL)-5-{[(4-METHYLPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

DIMETHYL [2-(4-METHOXYPHENYL)-5-{[(4-METHYLPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE is unique due to its specific structural features, such as the presence of both methoxyphenyl and methylphenyl groups attached to the oxazole ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H23N2O5P

Molecular Weight

402.4 g/mol

IUPAC Name

4-dimethoxyphosphoryl-2-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]-1,3-oxazol-5-amine

InChI

InChI=1S/C20H23N2O5P/c1-14-5-7-15(8-6-14)13-21-19-20(28(23,25-3)26-4)22-18(27-19)16-9-11-17(24-2)12-10-16/h5-12,21H,13H2,1-4H3

InChI Key

YTAFKEVYYMFVCS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC2=C(N=C(O2)C3=CC=C(C=C3)OC)P(=O)(OC)OC

Origin of Product

United States

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